molecular formula C16H32O B134135 Hexadecanal CAS No. 629-80-1

Hexadecanal

Cat. No.: B134135
CAS No.: 629-80-1
M. Wt: 240.42 g/mol
InChI Key: NIOYUNMRJMEDGI-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecanal can be synthesized from hexadecanol through oxidation. One common method involves dissolving hexadecanol in ethyl acetate and adding 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX). The solution is heated to reflux until the alcohol is completely converted, which typically takes 2.5 to 3.25 hours .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of fatty alcohols derived from natural fats and oils. The process typically uses mild oxidizing agents to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be further oxidized to hexadecanoic acid using strong oxidizing agents.

    Reduction: It can be reduced back to hexadecanol using reducing agents like sodium borohydride.

    Condensation: this compound can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Condensation: Base catalysts like sodium hydroxide or acidic catalysts like hydrochloric acid.

Major Products:

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadecanol.

    Condensation: β-hydroxy aldehydes or ketones.

Scientific Research Applications

Hexadecanal has various applications in scientific research:

Comparison with Similar Compounds

    Hexadecanol: The alcohol counterpart of hexadecanal, used in similar applications but with different chemical properties.

    Hexadecanoic acid:

Uniqueness: this compound is unique due to its dual role in modulating social behavior and its presence in human body odor. Its ability to affect aggression differently in men and women sets it apart from other similar compounds .

Properties

IUPAC Name

hexadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOYUNMRJMEDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042039
Record name Hexadecanal
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Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001551
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

629-80-1
Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name Hexadecanal
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Record name HEXADECANAL
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Record name Palmitaldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35 °C
Record name Hexadecanal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03381
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Record name Palmitaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

21.5 g (100 mmol) of pyridinium chlorochromate are suspended in 200 ml of anhydrous dichloromethane. 16 g (66 mmol) of hexadecanol in 50 ml of anhydrous dichloromethane are added dropwise. After 2 hours, the mixture is diluted with 300 ml of anhydrous ether, and the solution is decanted off from the black residue. The residue is washed three times with about 50 ml of anhydrous ether. The organic phases are combined and the ether is evaporated off to dryness. The residue is chromatographed on silica gel using petroleum ether/ethyl acetate 9:1. Yield: 15 g (95%), melting point 33°-34° C.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanal
Reactant of Route 2
Hexadecanal
Reactant of Route 3
Hexadecanal
Reactant of Route 4
Hexadecanal
Reactant of Route 5
Hexadecanal
Reactant of Route 6
Hexadecanal
Customer
Q & A

Q1: What is the molecular formula and weight of hexadecanal?

A1: this compound, also known as palmitaldehyde, has the molecular formula C16H32O and a molecular weight of 240.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly used spectroscopic techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds like this compound based on their retention time and mass-to-charge ratio of fragmented ions. [, , , , , , ]
  • Infrared (IR) Spectroscopy: This method identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of its atomic nuclei. []

Q3: How is this compound produced in biological systems?

A3: this compound is a fatty aldehyde often found as a component of plasmalogens, a class of phospholipids. It is released from these molecules upon cleavage of the vinyl ether bond. [, , , , ]

Q4: What are some biological roles of this compound?

A4:

  • Insect Pheromone: this compound serves as a minor component of the sex pheromone in various insect species, including the sugarcane borer (Diatraea saccharalis) and the rice stem borer (Chilo suppressalis). [, , , ]
  • Odorant: In mammals, this compound has been identified as a ligand for the odorant receptor OR37B, suggesting a potential role in olfactory perception. []

Q5: What is the role of this compound in inflammation?

A5: During neutrophil activation, myeloperoxidase (MPO) produces hypochlorous acid (HOCl) which reacts with plasmalogens to generate 2-chlorothis compound (2-ClHDA). This chlorinated lipid can contribute to inflammation by increasing neutrophil-endothelial interactions and enhancing the production of reactive oxygen species (ROS). [, ]

Q6: How does glutathione (GSH) interact with 2-chlorothis compound?

A6: GSH, a potent antioxidant, can react with 2-ClHDA, forming a conjugate called this compound-GSH. This reaction leads to the elimination of chlorine from the adduct. []

Q7: What is the significance of this compound-GSH formation?

A7: The formation of this compound-GSH suggests a potential detoxification mechanism for chlorinated fatty aldehydes like 2-ClHDA. This conjugate may play a role in inflammatory signaling. []

Q8: Does this compound impact endothelial cell stiffness?

A8: Research suggests that chlorinated this compound (2-ClHDA) can increase the cortical stiffness of microvascular endothelial cells. This effect is dependent on cell confluence and differs from the impact of non-chlorinated this compound, which tends to decrease stiffness. []

Q9: How is this compound relevant to food science?

A9: this compound contributes to the flavor profile of various foods, including dairy products, meat, and fruits. [, , ] Its presence can be detected using techniques like gas chromatography-mass spectrometry (GC-MS). [, , ]

Q10: How does storage affect this compound levels in food?

A10: Studies show that this compound levels can fluctuate during food storage. For example, in turkey breast muscle, the dimethyl acetals of this compound were monitored over 12 months of frozen storage using GC-MS. []

Q11: Are there any other notable applications of this compound?

A11: this compound can be used as a starting material for the synthesis of other chemicals, including pharmaceuticals like L-threo-dihydrosphingosine (safingol), a compound with anti-cancer and anti-psoriatic properties. []

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